Cas no 15536-71-7 (3-tert-butyl-7-oxabicyclo4.1.0heptane)
15536-71-7 structure
Product Name:3-tert-butyl-7-oxabicyclo4.1.0heptane
Numero CAS:15536-71-7
MF:C10H18O
MW:154.249323368073
CID:121046
PubChem ID:12575004
Update Time:2025-08-04
3-tert-butyl-7-oxabicyclo4.1.0heptane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Oxabicyclo[4.1.0]heptane,3-(1,1-dimethylethyl)-
- 3-TERT-BUTYL-7-OXABICYCLO(4.1.0)HEPTANE
- 4-tert-butyl-7-oxabicyclo[4.1.0]heptane
- EN300-55510
- 7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)-
- 3-tert-butyl-7-oxabicyclo[4.1.0]heptane
- SCHEMBL13410559
- AKOS000140697
- 4-t-butyl-1,2-epoxycyclohexane
- DTXSID50503096
- 15536-71-7
- CS-0251643
- 3-tert-butyl-7-oxabicyclo4.1.0heptane
-
- Inchi: 1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3
- Chiave InChI: BWERZOKUEPUTTM-UHFFFAOYSA-N
- Sorrisi: O1C2CCC(C(C)(C)C)CC12
Proprietà calcolate
- Massa esatta: 154.13584
- Massa monoisotopica: 154.135765193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 157
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 12.5Ų
Proprietà sperimentali
- Indice di rifrazione: 1.472
- PSA: 12.53
3-tert-butyl-7-oxabicyclo4.1.0heptane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B872020-10mg |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B872020-50mg |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B872020-100mg |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-55510-0.05g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 0.05g |
$135.0 | 2023-02-10 | ||
| Enamine | EN300-55510-0.1g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 0.1g |
$202.0 | 2023-02-10 | ||
| Enamine | EN300-55510-0.25g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 0.25g |
$288.0 | 2023-02-10 | ||
| Enamine | EN300-55510-0.5g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 0.5g |
$480.0 | 2023-02-10 | ||
| Enamine | EN300-55510-1.0g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 1.0g |
$614.0 | 2023-02-10 | ||
| Enamine | EN300-55510-2.5g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 2.5g |
$1202.0 | 2023-02-10 | ||
| Enamine | EN300-55510-5.0g |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane |
15536-71-7 | 5.0g |
$1779.0 | 2023-02-10 |
3-tert-butyl-7-oxabicyclo4.1.0heptane Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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